Buspirone n-oxide

Description

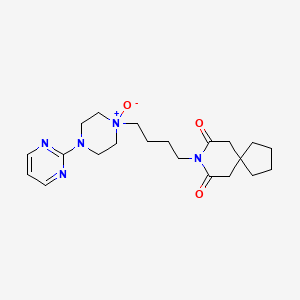

Structure

3D Structure

Properties

IUPAC Name |

8-[4-(1-oxido-4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O3/c27-18-16-21(6-1-2-7-21)17-19(28)25(18)10-3-4-13-26(29)14-11-24(12-15-26)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFOIYSPRVISSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[N+]3(CCN(CC3)C4=NC=CC=N4)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220747-81-9 | |

| Record name | Buspirone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220747819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUSPIRONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5KFQ9MG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Buspirone N-oxide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buspirone, an anxiolytic agent of the azapirone class, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, Buspirone N-oxide is a notable product of oxidative metabolism. This technical guide provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies associated with Buspirone N-oxide, tailored for a scientific audience.

Chemical Structure and Properties

Buspirone N-oxide is formed through the N-oxidation of the piperazine ring of the parent buspirone molecule.[1][2] This metabolic transformation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][3][4] The resulting compound has a distinct chemical structure and set of physicochemical properties.

Below is a summary of the key chemical identifiers for Buspirone N-oxide:

| Property | Value | Source |

| Chemical Formula | C₂₁H₃₁N₅O₃ | |

| Molecular Weight | 401.5 g/mol | |

| IUPAC Name | 8-[4-(1-oxido-4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |

| CAS Number | 220747-81-9 | |

| SMILES | C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[N+]3(CCN(CC3)C4=NC=CC=N4)[O-] | |

| InChI | InChI=1S/C21H31N5O3/c27-18-16-21(6-1-2-7-21)17-19(28)25(18)10-3-4-13-26(29)14-11-24(12-15-26)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2 | |

| LogP (Predicted) | 1.84 |

Metabolic Pathway of Buspirone

Buspirone undergoes extensive first-pass metabolism, with several key pathways identified. The formation of Buspirone N-oxide is one of these primary routes. The diagram below illustrates the major metabolic transformations of buspirone.

Quantitative Data

The formation of Buspirone N-oxide has been studied in vitro, providing insights into the enzymatic kinetics of this metabolic pathway.

| Parameter | Value | Experimental System | Source |

| Apparent Km for Buspirone N-oxide formation | 34.0 µM | Pooled Human Liver Microsomes |

Experimental Protocols

Synthesis of Buspirone N-oxide

A facile method for the preparation of Buspirone N-oxide involves the use of Davis' reagent (2-sulfonyloxaziridines).

Methodology Overview:

-

Reactants: Buspirone (1) is treated with 1.05 equivalents of 2-phenylsulfonyl-3-phenyloxaziridine (Davis' reagent, 2).

-

Solvent: The reaction is carried out in methylene chloride.

-

Temperature: The reaction proceeds at room temperature.

-

Reaction Time: The oxidation is typically complete within one hour.

-

Product Isolation: The resulting piperazine N-oxide can be isolated in high yield (e.g., 93%) as its oxalic acid salt.

-

Purification: A key advantage of this method is that it often does not require chromatographic separation of the product.

This method offers a selective oxidation of the piperazine nitrogen without significant formation of the undesired pyrimidine N-oxide.

In Vitro Metabolism Studies

The metabolic pathways of buspirone, including the formation of Buspirone N-oxide, can be investigated using in vitro systems such as human liver microsomes (HLMs).

Methodology Overview:

-

Incubation Mixture: [¹⁴C]Buspirone at varying concentrations (e.g., 2.5 to 150 µM) is incubated with pooled human liver microsomes (e.g., 0.1 mg/mL) and an NADPH-generating system in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4).

-

Incubation Time: The incubation is carried out for a specific duration (e.g., 5 minutes).

-

Metabolite Analysis: The reaction is quenched, and the metabolites are separated and identified using analytical techniques such as High-Performance Liquid Chromatography with Radiometric Detection (HPLC-radiochromatography) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Enzyme Kinetics: By measuring the rate of formation of Buspirone N-oxide at different substrate concentrations, enzyme kinetic parameters like the apparent Km can be determined.

Analytical Quantification

Sensitive and specific methods for the quantification of buspirone and its metabolites in biological matrices typically employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Methodology Overview for Buspirone (adaptable for N-oxide):

-

Sample Preparation: Plasma samples containing the analyte are typically prepared using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction. An internal standard (e.g., buspirone-d8) is added for accurate quantification.

-

Chromatographic Separation: Separation is achieved on a reverse-phase HPLC column (e.g., C18) with an isocratic or gradient mobile phase. A common mobile phase composition is a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% acetic acid or ammonium acetate).

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and sensitivity. For buspirone, a common transition is m/z 386 -> 122.

Conclusion

Buspirone N-oxide is a significant metabolite of buspirone, formed via CYP3A4-mediated oxidation. Understanding its chemical properties and the methods for its synthesis and quantification is crucial for comprehensive drug metabolism and pharmacokinetic studies. The methodologies outlined in this guide provide a foundation for researchers in the field of drug development to further investigate the role and characteristics of this metabolite.

References

- 1. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. [PDF] CYTOCHROME P450 3A-MEDIATED METABOLISM OF BUSPIRONE IN HUMAN LIVER MICROSOMES | Semantic Scholar [semanticscholar.org]

The Formation of Buspirone N-oxide: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the formation mechanism of buspirone N-oxide, a significant metabolite of the anxiolytic drug buspirone. A comprehensive review of in vitro studies delineates the primary enzymatic pathways responsible for this biotransformation. The central role of cytochrome P450 3A4 (CYP3A4) is highlighted, supported by quantitative kinetic data and findings from inhibition studies. Detailed experimental protocols for the characterization of buspirone metabolism are provided, alongside analytical methodologies for the quantification of buspirone and its metabolites. This guide serves as a critical resource for researchers in drug metabolism, pharmacology, and medicinal chemistry, offering a foundational understanding of the factors governing the metabolic fate of buspirone.

Introduction

Buspirone is an anxiolytic agent of the azapirone class, utilized in the management of generalized anxiety disorder. It undergoes extensive first-pass metabolism, primarily in the liver, which significantly influences its bioavailability and pharmacokinetic profile. The metabolism of buspirone proceeds through several key pathways, including hydroxylation, N-dealkylation, and N-oxidation.[1][2][3] The formation of buspirone N-oxide occurs through the oxidation of the piperazine ring nitrogen.[1][2] Understanding the precise mechanism of buspirone N-oxide formation is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and guiding the development of new chemical entities with improved metabolic stability.

Enzymatic Basis of Buspirone N-oxide Formation

In vitro studies utilizing human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) isoforms have unequivocally identified CYP3A4 as the principal enzyme responsible for the metabolism of buspirone, including the formation of buspirone N-oxide. While other isoforms, such as CYP3A5 and CYP2D6, have demonstrated the ability to oxidize buspirone, their catalytic activity is considerably lower than that of CYP3A4.

The contribution of flavin-containing monooxygenases (FMOs), another class of enzymes known to catalyze N-oxidation reactions, to buspirone metabolism has been considered. However, the current body of evidence strongly supports the predominant role of CYP3A4 in the N-oxidation of buspirone. Inhibition studies with ketoconazole, a potent and selective inhibitor of CYP3A, have been shown to completely block the formation of all major buspirone metabolites, including buspirone N-oxide, in HLMs.

Quantitative Analysis of Buspirone Metabolism

The kinetics of buspirone metabolite formation have been characterized in pooled human liver microsomes. The formation of buspirone N-oxide, along with other major metabolites, follows Michaelis-Menten kinetics. The apparent Michaelis constant (Km) for the formation of buspirone N-oxide is reported to be 34.0 µM. This value provides a quantitative measure of the affinity of CYP3A4 for buspirone in the context of N-oxide formation.

| Metabolite | Apparent Km (µM) | Primary Enzyme |

| Buspirone N-oxide | 34.0 | CYP3A4 |

| 1-Pyrimidinylpiperazine (1-PP) | 8.7 | CYP3A4 |

| 3'-Hydroxybuspirone | 4.3 | CYP3A4 |

| 5-Hydroxybuspirone | 11.4 / 514 | CYP3A4 |

| 6'-Hydroxybuspirone | 8.8 | CYP3A4 |

| Table 1: Apparent Kinetic Parameters for the Formation of Major Buspirone Metabolites in Pooled Human Liver Microsomes. |

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes

This protocol describes a typical experiment to study the metabolism of buspirone and the formation of buspirone N-oxide using human liver microsomes.

-

Materials:

-

Pooled human liver microsomes (e.g., 0.1-1.0 mg/mL protein concentration)

-

Buspirone (substrate)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (or 500 µM NADPH)

-

Ice-cold methanol or acetonitrile (for reaction termination)

-

-

Procedure:

-

Pre-incubate a mixture of human liver microsomes and buspirone in potassium phosphate buffer at 37°C for approximately 3-5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 5-30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold methanol or acetonitrile to precipitate the proteins.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Collect the supernatant for analysis by LC-MS/MS.

-

Enzyme Kinetics Assay

To determine the kinetic parameters (Km and Vmax) for buspirone N-oxide formation:

-

Procedure:

-

Follow the general in vitro incubation protocol described above.

-

Use a range of buspirone concentrations that bracket the expected Km value (e.g., 2.5 to 150 µM).

-

Maintain a constant, low concentration of human liver microsomes (e.g., 0.1 mg/mL) and a short incubation time (e.g., 5 minutes) to ensure initial velocity conditions.

-

Quantify the formation of buspirone N-oxide at each substrate concentration.

-

Plot the rate of formation of buspirone N-oxide against the buspirone concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Analytical Methodology: LC-MS/MS

The quantification of buspirone and its metabolites, including buspirone N-oxide, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

From In Vitro Incubations: Protein precipitation with a cold organic solvent (e.g., acetonitrile) is a common method.

-

From Plasma: Liquid-liquid extraction with a solvent like methyl tert-butyl ether or solid-phase extraction can be employed.

-

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column is frequently used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous solution containing a modifier such as 0.1% acetic acid or 10 mM ammonium formate is common.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. A common MRM transition for buspirone is m/z 386 → 122. The specific MRM transition for buspirone N-oxide would be determined by direct infusion of a standard or by analysis of in vitro incubation samples.

-

| Parameter | Typical Conditions |

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Acetic Acid or 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile |

| Elution | Isocratic or Gradient |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Buspirone Transition | m/z 386 → 122 or m/z 386 -> 121.7 |

| Buspirone N-oxide Transition | To be determined (Precursor ion m/z ~402) |

| Table 2: Typical LC-MS/MS Parameters for the Analysis of Buspirone and its Metabolites. |

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of buspirone leading to the formation of buspirone N-oxide and a typical experimental workflow for its characterization.

Caption: Metabolic pathways of buspirone mediated by CYP3A4.

Caption: Experimental workflow for analyzing buspirone N-oxide formation.

Conclusion

The formation of buspirone N-oxide is a key metabolic pathway predominantly catalyzed by the cytochrome P450 isoform CYP3A4. The kinetic parameters for this reaction have been established, providing a quantitative basis for understanding the metabolic clearance of buspirone. The detailed experimental protocols and analytical methods outlined in this guide offer a practical framework for researchers investigating the metabolism of buspirone and other xenobiotics. A thorough understanding of these metabolic pathways is essential for the safe and effective use of buspirone and for the rational design of future drug candidates with optimized pharmacokinetic properties.

References

- 1. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of flavin-containing monooxygenases in drug metabolism and development - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Metabolism of Buspirone to Buspirone N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in-vitro metabolism of the anxiolytic agent buspirone, with a specific focus on its conversion to the buspirone N-oxide metabolite. Buspirone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system. This document details the enzymatic pathways responsible for N-oxidation, presents quantitative kinetic data, and provides comprehensive experimental protocols for studying this metabolic conversion in a laboratory setting. The information herein is intended to support researchers and professionals in drug development in understanding and evaluating the metabolic fate of buspirone.

Introduction

Buspirone is an azapirone anxiolytic agent utilized in the treatment of generalized anxiety disorder. Unlike benzodiazepines, it exerts its therapeutic effects primarily through partial agonism at serotonin 5-HT1A receptors. Upon oral administration, buspirone is subject to extensive first-pass metabolism, with oxidation being a primary route of biotransformation[1]. This metabolic process leads to the formation of several derivatives, including hydroxylated species and the pharmacologically active metabolite, 1-pyrimidinylpiperazine (1-PP)[2][3]. Another significant metabolic pathway is the N-oxidation of the piperazine ring, resulting in the formation of buspirone N-oxide[1]. Understanding the specifics of this N-oxidation pathway is crucial for a comprehensive characterization of buspirone's pharmacokinetic profile.

Enzymatic Pathway of Buspirone N-Oxidation

The in-vitro metabolism of buspirone is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver microsomes[1].

Primary Enzyme Responsible

Studies utilizing human liver microsomes (HLMs) have conclusively identified CYP3A4 as the primary enzyme responsible for the metabolism of buspirone, including the formation of buspirone N-oxide. The involvement of CYP3A4 is confirmed by several lines of evidence:

-

Recombinant Enzyme Activity: Of nine P450 isoforms tested, recombinant CYP3A4 exhibited the highest catalytic activity for buspirone oxidation.

-

Chemical Inhibition: The potent and selective CYP3A inhibitor, ketoconazole, completely inhibits the formation of all major buspirone metabolites, including the N-oxide, in HLM incubations.

-

Correlation Analysis: In a panel of HLMs from 16 different donors, the rate of buspirone metabolism showed a strong correlation with CYP3A activity.

While other enzymes like CYP3A5 and CYP2D6 show some activity towards buspirone, their contribution is significantly lower. The overall metabolism rate of buspirone by CYP3A4 is approximately 18-fold greater than that by CYP2D6 and 35-fold greater than by CYP3A5.

Metabolic Transformation

The formation of buspirone N-oxide occurs via the oxidation of the tertiary amine on the piperazine ring of the buspirone molecule. This reaction is dependent on the presence of NADPH as a cofactor for the CYP-mediated oxidation.

Quantitative Analysis of In-Vitro Metabolism

The kinetics of buspirone N-oxide formation have been characterized in pooled human liver microsomes. The following table summarizes the available quantitative data for the major metabolic pathways of buspirone.

| Metabolite | Formation Pathway | Apparent Km (µM) | Apparent Vmax | In Vitro Intrinsic Clearance (CLint) |

| Buspirone N-oxide | N-Oxidation | 34.0 | Not Reported | Lowest among major metabolites |

| 1-Pyrimidinylpiperazine (1-PP) | N-Dealkylation | 8.7 | Not Reported | High |

| 6'-Hydroxybuspirone | Hydroxylation | 8.8 | Not Reported | Highest among major metabolites |

| 5-Hydroxybuspirone | Hydroxylation | 11.4 / 514 | Not Reported | Moderate |

| 3'-Hydroxybuspirone | Hydroxylation | 4.3 | Not Reported | Moderate |

Note: Vmax values were not explicitly reported in the reviewed literature. The intrinsic clearance for buspirone N-oxide formation is the lowest among the primary metabolic pathways, suggesting it is a lower affinity, lower capacity pathway compared to hydroxylation and N-dealkylation.

Experimental Protocols

This section provides a detailed methodology for conducting an in-vitro experiment to study the formation of buspirone N-oxide using human liver microsomes.

Determination of Kinetic Parameters (Km and Vmax)

This protocol is designed to determine the Michaelis-Menten kinetic parameters for the formation of buspirone N-oxide.

4.1.1. Materials and Reagents

-

Buspirone (and radiolabeled [14C]Buspirone if using radiometric detection)

-

Buspirone N-oxide analytical standard

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+) or NADPH tetrasodium salt

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic Acid

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled buspirone)

4.1.2. Incubation Procedure

-

Prepare Reagents: Prepare working solutions of buspirone at various concentrations (e.g., ranging from 2.5 to 150 µM) in a suitable solvent like acetonitrile or DMSO, ensuring the final solvent concentration in the incubation is low (<1%). Prepare the NADPH regenerating system in buffer.

-

Pre-incubation: In microcentrifuge tubes, add the potassium phosphate buffer, the diluted HLM suspension (final protein concentration of 0.1-0.5 mg/mL), and the buspirone working solution. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time (e.g., 5-10 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination: Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated microsomal protein.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Analytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and specific quantification of buspirone and buspirone N-oxide.

4.2.1. Suggested LC-MS/MS Parameters

| Parameter | Suggested Value |

| Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, <3 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized to separate buspirone from its N-oxide and other metabolites |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | Buspirone: m/z 386.2; Buspirone N-oxide: m/z 402.2 |

| Product Ion (Q3) | Buspirone: m/z 122.1; Buspirone N-oxide: To be determined by infusion of standard |

| Collision Energy | To be optimized for each transition |

Note: The exact MRM transition for buspirone N-oxide should be determined by direct infusion of an analytical standard into the mass spectrometer. The transition for buspirone is well-established.

4.2.2. Data Analysis

-

Generate a standard curve for buspirone N-oxide using the analytical standard.

-

Quantify the amount of buspirone N-oxide formed in each incubation sample.

-

Plot the rate of formation (pmol/min/mg protein) against the substrate (buspirone) concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the apparent Km and Vmax values.

Conclusion

The in-vitro N-oxidation of buspirone to buspirone N-oxide is a metabolic pathway mediated primarily by the CYP3A4 enzyme in human liver microsomes. While it represents a less prominent pathway compared to hydroxylation and N-dealkylation, its characterization is essential for a complete understanding of buspirone's disposition. The provided protocols and data serve as a comprehensive resource for researchers to design and execute in-vitro studies aimed at investigating this specific metabolic transformation. Further research to determine the Vmax and the potential pharmacological activity of buspirone N-oxide would provide a more complete picture of its role in the overall pharmacology of buspirone.

References

Buspirone N-Oxide as a Drug Impurity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buspirone, an anxiolytic agent of the azapirone class, is widely prescribed for the management of generalized anxiety disorder (GAD).[1] Unlike benzodiazepines, it exerts its therapeutic effect primarily as a serotonin 5-HT1A receptor partial agonist and does not possess sedative, anticonvulsant, or muscle-relaxant properties.[1] As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. During the synthesis, storage, or metabolism of buspirone, various related substances can emerge as impurities. Among these, Buspirone N-oxide is a notable process-related impurity and metabolite that warrants careful monitoring and control.[2][3]

This technical guide provides a comprehensive overview of buspirone N-oxide, focusing on its formation, regulatory considerations, and analytical methodologies for its identification and quantification. Detailed experimental protocols and data are presented to assist researchers and drug development professionals in managing this impurity.

Origin and Formation of Buspirone N-Oxide

Buspirone N-oxide can be formed through two primary pathways: as a degradation product during the manufacturing process and storage, or as a metabolite of buspirone in vivo.

2.1 Degradation Pathway:

The tertiary amine group within the piperazine ring of the buspirone molecule is susceptible to oxidation, leading to the formation of the N-oxide derivative.[3] This degradation can be prompted by exposure to oxidative conditions, such as the presence of oxidizing agents, light, or elevated temperatures during manufacturing or storage. Forced degradation studies are instrumental in elucidating the conditions that promote the formation of buspirone N-oxide.

2.2 Metabolic Pathway:

Buspirone undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This metabolic process involves oxidation, leading to the formation of several hydroxylated derivatives and the pharmacologically active metabolite, 1-pyrimidinylpiperazine (1-PP). Buspirone N-oxide is also a recognized metabolite formed during this oxidative metabolism.

Regulatory Framework and Acceptance Criteria

The control of impurities in new drug substances and products is governed by international guidelines, primarily those from the International Council for Harmonisation (ICH). The relevant guidelines are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. The United States Pharmacopeia (USP) General Chapter <1086> also provides guidance on impurities.

These guidelines establish thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug. While specific limits for buspirone N-oxide are not individually listed in major pharmacopeias, the ICH thresholds can be applied. The typical therapeutic dose of buspirone is 20 to 30 mg daily, with a maximum daily dose of 60 mg.

Table 1: ICH Thresholds for Impurities in New Drug Substances (Buspirone Example)

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Note: These are general thresholds from ICH Q3A(R2) and should be applied in the context of a comprehensive risk assessment.

Experimental Protocols

4.1 Synthesis of Buspirone N-Oxide Reference Standard

A facile preparation of buspirone N-oxide can be achieved using an oxidizing agent such as Davis' reagent (2-(phenylsulfonyl)-3-phenyloxaziridine).

Procedure:

-

Dissolve buspirone free base in a suitable organic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add a solution of Davis' reagent in the same solvent dropwise to the buspirone solution with stirring.

-

Allow the reaction to proceed at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution).

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure buspirone N-oxide.

4.2 Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

General Procedure: Prepare solutions of buspirone hydrochloride (e.g., 1 mg/mL) in the respective stress media. After the specified duration, neutralize the acidic and basic solutions, and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

-

Base Hydrolysis: 0.1 M NaOH at 80°C for 30 minutes.

-

Oxidative Degradation: 15% H₂O₂ at room temperature for 2 hours.

-

Thermal Degradation: Dry heat at 100°C for 8 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light for a specified period.

4.3 Analytical Method for Quantification of Buspirone N-Oxide

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the separation and quantification of buspirone and its N-oxide impurity.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : 0.01 M Sodium Dihydrogen Phosphate Buffer (pH 3.5) (70:30, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 244 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 40°C |

| Run Time | Sufficient to allow for the elution of all degradation products. |

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Characterization of Buspirone N-Oxide

The structural confirmation of buspirone N-oxide is achieved through a combination of spectroscopic techniques. Reference standards of buspirone N-oxide are commercially available and typically come with a comprehensive certificate of analysis that includes this data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Provides detailed information about the chemical structure, including the presence of the N-oxide functional group which will cause shifts in the signals of the protons and carbons in the piperazine ring compared to the parent buspirone molecule.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. For buspirone N-oxide (C₂₁H₃₁N₅O₃), the expected monoisotopic mass is approximately 401.24 g/mol , which is 16 atomic mass units higher than that of buspirone (C₂₁H₃₁N₅O₂) due to the additional oxygen atom.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic absorption bands for the N-oxide functional group, typically in the range of 950-970 cm⁻¹.

Pharmacological and Toxicological Profile

There is limited publicly available information specifically on the pharmacological activity and toxicological profile of buspirone N-oxide. As a metabolite, its contribution to the overall therapeutic effect or potential adverse effects of buspirone is not well-established. General principles of impurity qualification suggest that if an impurity is also a significant metabolite in humans, its safety is partially qualified. However, any impurity present at levels exceeding the qualification threshold would require further toxicological evaluation to ensure patient safety.

Conclusion

Buspirone N-oxide is a critical impurity to monitor in buspirone drug substances and products due to its potential to form during manufacturing, storage, and as a metabolite. A thorough understanding of its formation pathways, coupled with robust, validated analytical methods, is essential for ensuring the quality, safety, and efficacy of buspirone formulations. Adherence to regulatory guidelines, such as those from ICH, provides a framework for the control and qualification of this and other impurities. Further research into the specific pharmacological and toxicological properties of buspirone N-oxide would be beneficial for a more complete risk assessment.

References

Buspirone Degradation Pathways Leading to N-Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the anxiolytic drug buspirone, with a specific focus on the formation of its N-oxide metabolite. Understanding these pathways is critical for ensuring drug stability, quality, and safety. This document details the conditions leading to degradation, summarizes available quantitative data, provides detailed experimental protocols, and includes visualizations of the key processes involved.

Introduction to Buspirone and its Degradation

Buspirone is a non-benzodiazepine anxiolytic agent used in the management of generalized anxiety disorder. Chemically, it is an azaspirodecanedione derivative. The stability of a pharmaceutical product is a critical attribute, and degradation can lead to a loss of potency and the formation of potentially harmful impurities. One of the known degradation products and metabolites of buspirone is Buspirone N-oxide, which is formed through oxidative pathways.[1][2] The tertiary amine group within the piperazine ring of the buspirone molecule is susceptible to oxidation, resulting in the formation of the N-oxide.[2] This degradation can occur during the manufacturing process, storage, or upon exposure to certain environmental factors.[2]

Forced degradation studies are essential in identifying potential degradation products and understanding the intrinsic stability of a drug substance. These studies involve subjecting the drug to stress conditions such as heat, light, humidity, and different pH levels, and are a regulatory requirement for drug registration.[3]

Buspirone Degradation Pathways

Buspirone undergoes degradation through several pathways, including hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation: Under acidic and basic conditions, buspirone can undergo hydrolysis. Studies have shown that "buspirone acid hydrochloride" is a major degradation product under these conditions.

Photolytic Degradation: Exposure to light can also lead to the degradation of buspirone, resulting in the formation of various unspecified degradation products.

Thermal Degradation: Thermal stress can induce the degradation of buspirone, particularly in the solid state.

Oxidative Degradation and N-Oxide Formation

The primary focus of this guide is the oxidative degradation pathway that leads to the formation of Buspirone N-oxide. This transformation occurs at the tertiary nitrogen atom of the piperazine ring. This oxidation can be mediated by metabolic enzymes in vivo, primarily cytochrome P450 3A4 (CYP3A4), or can be induced in vitro by oxidizing agents such as hydrogen peroxide.

The formation of Buspirone N-oxide is a significant consideration in the stability testing of buspirone, as it represents a potential impurity in the drug substance and product.

Quantitative Data from Forced Degradation Studies

While several studies have investigated the forced degradation of buspirone, specific quantitative data on the yield of Buspirone N-oxide is limited in the publicly available literature. Many studies identify "buspirone acid hydrochloride" as the major degradant under various stress conditions. The following table summarizes the available information on buspirone degradation, highlighting the conditions and major products observed.

| Stress Condition | Reagent/Parameters | Buspirone Degradation (%) | Major Degradation Product(s) Identified | Buspirone N-oxide Formation | Reference |

| Acid Hydrolysis | 1 M HCl, reflux for 2 h | 7.84% | Buspirone Acid Hydrochloride | Not explicitly quantified | |

| Base Hydrolysis | 1 M NaOH, reflux for 30 min | 31% | Buspirone Acid Hydrochloride | Not explicitly quantified | |

| Oxidative | 15% H₂O₂, reflux for 2 h | Significant degradation | Unidentified degradation product at RT ~3.2 min | A degradation product is formed, but not explicitly identified and quantified as N-oxide in this study. | |

| Thermal (Solid) | 60°C for 14 days | Not specified | Several breakdown products detected by TLC | Not explicitly quantified | |

| Photolytic | UV light (320-400 nm) for 10 days | Decomposition detected | Four unspecified degradation products | Not explicitly quantified |

Note: The lack of specific quantification of Buspirone N-oxide in many forced degradation studies may suggest that under the tested conditions, other degradation pathways are more prominent, or that the N-oxide is formed in smaller quantities compared to other degradants.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of buspirone degradation and the synthesis of its N-oxide.

Forced Degradation Studies of Buspirone Hydrochloride

This protocol is adapted from stability-indicating HPLC method development studies.

Objective: To induce the degradation of buspirone under various stress conditions to identify potential degradation products.

Materials:

-

Buspirone Hydrochloride API

-

Hydrochloric Acid (1 M and 5 N)

-

Sodium Hydroxide (1 M)

-

Hydrogen Peroxide (15%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Reaction vials

-

Heating block or water bath

-

UV light cabinet

Procedure:

-

Acid Hydrolysis:

-

Prepare a solution of buspirone HCl in 1 M HCl (e.g., 100 µg/mL).

-

Reflux the solution for 2 hours.

-

Cool the solution to room temperature.

-

Neutralize with an appropriate amount of NaOH solution.

-

Dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of buspirone HCl in 1 M NaOH (e.g., 100 µg/mL).

-

Reflux the solution for 30 minutes.

-

Cool the solution to room temperature.

-

Neutralize with an appropriate amount of HCl solution.

-

Dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of buspirone HCl in a mixture of water and 15% H₂O₂ (e.g., 20:80 v/v) to achieve a final drug concentration of 100 µg/mL.

-

Reflux the solution for 2 hours.

-

Cool the solution to room temperature.

-

Dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of buspirone HCl powder in a reaction vial.

-

Keep the vial in a hot air oven at 60°C for 14 days.

-

After the specified time, dissolve the powder in a suitable solvent and dilute to a known concentration for HPLC analysis.

-

-

Photolytic Degradation:

-

Prepare a solution of buspirone HCl in water (e.g., 1 mg/mL).

-

Expose the solution to UV light (320-400 nm) in a photostability chamber for 10 days at 25°C.

-

After exposure, dilute the solution with mobile phase to a suitable concentration for HPLC analysis.

-

Stability-Indicating HPLC-UV Method

This protocol is based on a validated method for the analysis of buspirone and its degradation products.

Objective: To separate and quantify buspirone from its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 column (e.g., Ultrasphere C18, 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of monobasic potassium phosphate buffer (pH 6.9) and a mixture of acetonitrile and methanol (13:17).

-

Initial: 35% organic mixture

-

At 5.5 min: Increase to 54% organic mixture

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 244 nm and 210 nm

-

Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Synthesis of Buspirone N-Oxide

A reference standard of Buspirone N-oxide is crucial for its identification and quantification in degradation studies. While not detailed in the degradation literature, a synthetic route can be employed.

Objective: To synthesize Buspirone N-oxide for use as a reference standard.

Note: This is a conceptual protocol. The synthesis should be carried out by qualified personnel in a suitable laboratory setting.

Reaction: Oxidation of the tertiary amine in the piperazine ring of buspirone.

Potential Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agents like Davis' reagent (2-sulfonyloxaziridine).

General Procedure (using m-CPBA):

-

Dissolve buspirone free base in a suitable organic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA (1 equivalent) in the same solvent dropwise with stirring.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, quench any excess m-CPBA with a suitable reducing agent (e.g., sodium sulfite solution).

-

Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure Buspirone N-oxide.

Characterization: The synthesized Buspirone N-oxide should be characterized by techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Oxidative degradation of buspirone to Buspirone N-oxide.

Caption: Workflow for a forced degradation study of buspirone.

Conclusion

The degradation of buspirone can proceed through various pathways, with oxidation leading to the formation of Buspirone N-oxide being a key consideration for drug stability and quality control. While forced degradation studies have identified several degradation products, with "buspirone acid hydrochloride" often being cited as the major degradant, the formation of the N-oxide is a known oxidative pathway.

The lack of extensive quantitative data on the yield of Buspirone N-oxide in the published literature presents an opportunity for further research. Future studies should focus on the precise quantification of Buspirone N-oxide under various oxidative stress conditions to better understand its formation kinetics and its overall contribution to the degradation profile of buspirone. The detailed experimental protocols and analytical methods provided in this guide offer a solid foundation for such investigations. A thorough understanding of all potential degradation pathways is paramount for the development of stable and safe buspirone formulations.

References

Physicochemical Properties of Buspirone N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buspirone N-oxide is a primary metabolite of Buspirone, an anxiolytic agent belonging to the azapirone chemical class.[1][2] Buspirone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, through oxidation.[3][4][5] This metabolic process leads to the formation of several derivatives, including Buspirone N-oxide. Understanding the physicochemical properties of this metabolite is crucial for a comprehensive assessment of the parent drug's overall pharmacokinetic and pharmacodynamic profile. This guide provides a detailed overview of the known physicochemical characteristics of Buspirone N-oxide, outlines relevant experimental protocols for their determination, and illustrates its formation via metabolic pathways.

Physicochemical Data

The following table summarizes the available quantitative data for Buspirone N-oxide. It is important to note that a significant portion of the available data is computationally predicted, with limited experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C21H31N5O3 | |

| Molecular Weight | 401.5 g/mol | |

| CAS Number | 220747-81-9 | |

| IUPAC Name | 8-[4-(1-oxido-4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |

| Melting Point | 101-106°C (for Oxalate salt) | |

| Water Solubility (Predicted) | 0.39 g/L | |

| logP (Predicted) | 0.4 - 0.65 | |

| pKa (Strongest Basic, Predicted) | 1.89 | |

| pKa (Strongest Acidic, Predicted) | 19.26 | |

| Polar Surface Area (Predicted) | 93.28 Ų | |

| Hydrogen Bond Acceptor Count (Predicted) | 6 | |

| Hydrogen Bond Donor Count (Predicted) | 0 | |

| Rotatable Bond Count (Predicted) | 6 | |

| Solubility | Soluble in Methanol and DMSO |

Metabolic Pathway

Buspirone undergoes extensive first-pass metabolism, with oxidation being the primary pathway mediated by CYP3A4. This process results in the formation of Buspirone N-oxide, where an oxygen atom is added to one of the nitrogen atoms in the piperazine ring.

Caption: Metabolic conversion of Buspirone to Buspirone N-oxide.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Buspirone N-oxide are not extensively published. However, standard methodologies can be applied.

Melting Point Determination

Method: Capillary Melting Point Method.

Apparatus: Digital melting point apparatus.

Procedure:

-

A small, dry sample of Buspirone N-oxide (or its salt form) is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Solubility Determination

Method: Shake-Flask Method (Thermodynamic Solubility).

Procedure:

-

An excess amount of Buspirone N-oxide is added to a known volume of a specific solvent (e.g., water, methanol, DMSO) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of Buspirone N-oxide in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

logP (Octanol-Water Partition Coefficient) Determination

Method: Shake-Flask Method.

Procedure:

-

A known amount of Buspirone N-oxide is dissolved in a pre-saturated mixture of n-octanol and water.

-

The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then centrifuged to separate the phases.

-

The concentration of Buspirone N-oxide in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., HPLC-UV).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination

Method: Potentiometric Titration.

Procedure:

-

A solution of Buspirone N-oxide of known concentration is prepared in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa value is determined from the titration curve, typically at the half-equivalence point.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer. The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The chemical shifts, coupling constants, and integration values would provide detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., KBr pellet) or in a suitable solvent. The characteristic absorption bands would indicate the presence of specific functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information.

Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a drug metabolite like Buspirone N-oxide.

References

Buspirone N-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Buspirone N-oxide, a key metabolite and process impurity of the anxiolytic drug Buspirone. This document outlines its chemical properties, synthesis, and analytical characterization, offering valuable information for researchers in drug metabolism, pharmaceutical analysis, and quality control.

Core Chemical and Physical Data

Buspirone N-oxide is a significant molecule in the study of Buspirone's metabolic fate and is also monitored as a process-related impurity in pharmaceutical manufacturing.[1] Key quantitative data are summarized below.

| Parameter | Value | Reference |

| CAS Number | 220747-81-9 | [2] |

| Molecular Formula | C₂₁H₃₁N₅O₃ | [2][3] |

| Molecular Weight | 401.5 g/mol | [2] |

Metabolic Pathway of Buspirone

Buspirone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. One of the metabolic pathways is the N-oxidation of the piperazine ring, leading to the formation of Buspirone N-oxide. Other significant metabolic routes include hydroxylation and N-dealkylation, producing metabolites such as 1-(2-pyrimidinyl)piperazine (1-PP).

Experimental Protocols

Synthesis of Buspirone N-oxide

A facile and selective method for the preparation of Buspirone N-oxide involves the use of Davis' reagent (2-phenylsulfonyl-3-phenyloxaziridine). This method avoids the formation of the undesired pyrimidine N-oxide byproduct that can occur with other oxidizing agents like m-chloroperbenzoic acid.

Materials:

-

Buspirone

-

2-phenylsulfonyl-3-phenyloxaziridine (Davis' reagent)

-

Methylene chloride

-

Oxalic acid

Procedure:

-

Dissolve Buspirone in methylene chloride at room temperature.

-

Add 1.05 equivalents of 2-phenylsulfonyl-3-phenyloxaziridine to the solution.

-

Stir the reaction mixture at room temperature for one hour. The completion of the reaction can be monitored by HPLC and ¹H NMR.

-

Upon completion, the piperazine N-oxide can be isolated as its oxalic acid salt.

-

This procedure readily yields the product in high purity without the need for chromatographic separation.

Analytical Determination of Buspirone N-oxide by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the detection and quantification of Buspirone N-oxide, both as a metabolite and as a pharmaceutical impurity.

Instrumentation and Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5-µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution can be employed.

-

Isocratic Method: A mixture of methanol and a buffer, such as 0.01 M sodium dihydrogen phosphate (pH 3.5) in a 70:30 (v/v) ratio, has been reported.

-

Gradient Method: A gradient program with a buffer like monobasic potassium phosphate (pH 6.9) and an organic phase of acetonitrile-methanol mixture (13:17) can also be utilized for separating Buspirone from its degradation products and impurities.

-

-

Flow Rate: A typical flow rate is around 0.8 to 1.4 mL/min.

-

Detection: UV detection at 244 nm is a common method for quantification. Fluorescence detection (excitation/emission at 237/380 nm) can be used for enhanced sensitivity in biological matrices.

-

Sample Preparation: For analysis in biological samples, a simple protein precipitation with acetonitrile can be used. For drug substance and product analysis, samples are typically dissolved in the mobile phase.

Workflow for Impurity Analysis

The formation of Buspirone N-oxide can occur during the manufacturing process or upon storage of Buspirone due to oxidation. Therefore, it is a critical quality attribute to be monitored. The following workflow outlines the general process for its identification and control.

References

In-Silico Prediction of Buspirone N-Oxide Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico prediction of toxicity for buspirone N-oxide, a primary metabolite of the anxiolytic drug buspirone. In the landscape of drug development, early assessment of metabolite toxicity is crucial for mitigating downstream risks and costs. This document outlines a framework for leveraging computational models to predict the toxicological profile of buspirone N-oxide, focusing on key endpoints such as acute toxicity, hepatotoxicity, cardiotoxicity, and mutagenicity. Detailed methodologies for quantitative structure-activity relationship (QSAR) modeling are presented, alongside predicted toxicity data. Furthermore, this guide illustrates the primary signaling pathways of the parent compound, buspirone, to provide a mechanistic context for potential toxicological effects. The content herein is intended to equip researchers and drug development professionals with the necessary knowledge to apply in-silico approaches for the proactive safety evaluation of drug metabolites.

Introduction

Buspirone is a widely prescribed anxiolytic agent, distinct from the benzodiazepine class of drugs, primarily indicated for generalized anxiety disorder.[1] Its mechanism of action is complex, involving partial agonism at serotonin 5-HT1A receptors and antagonist activity at dopamine D2 receptors.[2][3] Upon oral administration, buspirone undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This metabolic process generates several derivatives, including hydroxylated compounds and the pharmacologically active metabolite, 1-pyrimidinylpiperazine (1-PP).[1] Another significant metabolite, which also arises as a process-related impurity, is buspirone N-oxide.

While the parent drug, buspirone, is generally considered to have a low toxicity profile, the toxicological properties of its metabolites, including buspirone N-oxide, are less well-characterized. Regulatory bodies require a thorough assessment of impurities and metabolites to ensure patient safety. In-silico toxicology offers a rapid, cost-effective, and ethically considerate alternative to traditional animal testing for the preliminary safety assessment of such compounds. By employing computational models, it is possible to predict various toxicity endpoints based on the chemical structure of a molecule.

This guide focuses on the application of in-silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, to predict the toxicity of buspirone N-oxide. We will explore predicted data for key toxicological endpoints and provide a detailed, representative protocol for conducting such predictive studies. Additionally, we will visualize the known signaling pathways of buspirone to provide a biological context for interpreting potential toxicities.

Predicted Toxicological Profile of Buspirone N-Oxide

In the absence of extensive experimental toxicity data for buspirone N-oxide, in-silico prediction models provide valuable initial insights into its potential hazards. The following tables summarize the predicted toxicity endpoints for buspirone N-oxide generated using various established computational tools. For comparison, experimental data for the parent compound, buspirone, are also provided where available.

Table 1: Predicted Acute Oral Toxicity of Buspirone N-Oxide and Experimental Data for Buspirone

| Compound | Species | Predicted LD50 (mg/kg) | Toxicity Class (GHS) | Data Source |

| Buspirone N-Oxide | Rat | 1800 | 4 | ProTox-II |

| Buspirone | Rat | 196 | 4 | DrugBank |

| Buspirone | Mouse | 655 | 5 | DrugBank |

| Buspirone | Dog | 586 | 5 | DrugBank |

| Buspirone | Monkey | 356 | 4 | DrugBank |

GHS (Globally Harmonized System of Classification and Labelling of Chemicals) Toxicity Classes for Acute Oral Toxicity: Class 1: ≤ 5 mg/kg (Fatal if swallowed); Class 2: > 5 and ≤ 50 mg/kg (Fatal if swallowed); Class 3: > 50 and ≤ 300 mg/kg (Toxic if swallowed); Class 4: > 300 and ≤ 2000 mg/kg (Harmful if swallowed); Class 5: > 2000 and ≤ 5000 mg/kg (May be harmful if swallowed).

Table 2: Predicted Organ and Systemic Toxicity of Buspirone N-Oxide

| Toxicity Endpoint | Prediction | Confidence Score | Data Source |

| Hepatotoxicity | Inactive | 0.85 | ProTox-II |

| Carcinogenicity | Inactive | 0.73 | ProTox-II |

| Mutagenicity | Inactive | 0.78 | ProTox-II |

| Immunotoxicity | Inactive | 0.91 | ProTox-II |

Table 3: Predicted ADMET Properties of Buspirone N-Oxide

| Property | Prediction | Data Source |

| hERG (Human Ether-à-go-go-Related Gene) Inhibition | Non-inhibitor | admetSAR |

| Ames Mutagenicity | Non-mutagenic | admetSAR |

| Rat Acute Oral Toxicity (LD50) | 2.748 mol/kg | admetSAR |

| Carcinogenicity | Non-carcinogen | admetSAR |

| Blood-Brain Barrier Permeability | Permeable | admetSAR |

| Human Intestinal Absorption | Well-absorbed | admetSAR |

| Caco-2 Permeability | Permeable | admetSAR |

| P-glycoprotein Substrate | Yes | admetSAR |

| CYP2D6 Substrate | Yes | admetSAR |

| CYP3A4 Substrate | Yes | admetSAR |

In-Silico Prediction Methodology: A Representative Protocol

This section outlines a detailed, representative protocol for conducting a Quantitative Structure-Activity Relationship (QSAR) study to predict the toxicity of a small molecule like buspirone N-oxide. This protocol is a composite of established best practices in the field of in-silico toxicology.

Objective

To develop a robust and validated QSAR model to predict a specific toxicity endpoint (e.g., acute oral toxicity, mutagenicity) for buspirone N-oxide.

Data Collection and Curation

-

Dataset Assembly: Compile a dataset of structurally diverse chemicals with reliable experimental data for the toxicity endpoint of interest. Data can be sourced from publicly available databases such as PubChem, ChEMBL, and the OECD QSAR Toolbox.

-

Data Curation:

-

Standardize chemical structures (e.g., neutralize salts, remove counter-ions).

-

Remove duplicates and compounds with missing or ambiguous toxicity data.

-

Ensure consistency in units and endpoint measurements.

-

For categorical endpoints (e.g., mutagenic/non-mutagenic), ensure clear and consistent classification criteria.

-

Molecular Descriptor Calculation

-

Software Selection: Utilize molecular descriptor calculation software such as PaDEL-Descriptor, RDKit, or commercial packages.

-

Descriptor Classes: Calculate a wide range of descriptors, including:

-

1D descriptors: Molecular weight, atom counts, etc.

-

2D descriptors: Topological indices, connectivity indices, etc.

-

3D descriptors: Molecular shape and size descriptors (require 3D conformation of molecules).

-

Physicochemical properties: LogP, polar surface area (PSA), etc.

-

Dataset Splitting

-

Training and Test Sets: Divide the curated dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation.

-

Splitting Method: Employ a rational splitting method, such as the Kennard-Stone algorithm, to ensure that both the training and test sets are representative of the entire chemical space of the dataset.

Model Development

-

Algorithm Selection: Choose an appropriate machine learning algorithm for model building. Common choices include:

-

Multiple Linear Regression (MLR)

-

Partial Least Squares (PLS)

-

Support Vector Machines (SVM)

-

Random Forest (RF)

-

Artificial Neural Networks (ANN)

-

-

Feature Selection: Apply feature selection techniques to identify the most relevant descriptors and avoid overfitting. Methods include genetic algorithms, recursive feature elimination, and correlation-based feature selection.

-

Model Training: Train the selected algorithm on the training set using the selected features.

Model Validation

-

Internal Validation: Assess the robustness and predictive power of the model using the training set. Common techniques include:

-

Cross-validation (k-fold): The training set is divided into 'k' subsets, and the model is trained on 'k-1' subsets and tested on the remaining subset. This is repeated 'k' times.

-

Leave-one-out cross-validation (LOOCV): A special case of k-fold cross-validation where k equals the number of compounds in the training set.

-

-

External Validation: Evaluate the model's predictive performance on the independent test set, which was not used during model training.

-

Performance Metrics: Use appropriate statistical metrics to evaluate the model's performance.

-

For regression models (predicting continuous endpoints like LD50):

-

Coefficient of determination (R²)

-

Root mean square error (RMSE)

-

-

For classification models (predicting categorical endpoints like mutagenicity):

-

Accuracy

-

Sensitivity

-

Specificity

-

Area under the receiver operating characteristic curve (AUC-ROC)

-

-

Applicability Domain (AD) Definition

Define the applicability domain of the developed QSAR model. The AD is the chemical space of compounds for which the model is expected to make reliable predictions. This can be determined using various methods, such as distance-based approaches or leverage values.

Prediction for the Target Compound

-

Descriptor Calculation: Calculate the same set of molecular descriptors for buspirone N-oxide.

-

AD Check: Verify that buspirone N-oxide falls within the applicability domain of the model.

-

Toxicity Prediction: Apply the validated QSAR model to predict the toxicity endpoint for buspirone N-oxide.

Mechanistic Context: Signaling Pathways of Buspirone

While specific signaling pathways for buspirone N-oxide have not been elucidated, understanding the pathways modulated by the parent compound, buspirone, provides a valuable framework for hypothesizing potential mechanisms of toxicity. Buspirone's primary pharmacological effects are mediated through its interaction with serotonin 5-HT1A and dopamine D2 receptors.

Serotonin 5-HT1A Receptor Signaling Pathway

Buspirone acts as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that typically leads to neuronal inhibition.

Dopamine D2 Receptor Signaling Pathway

Buspirone also acts as an antagonist at presynaptic dopamine D2 autoreceptors. Similar to 5-HT1A receptors, D2 receptors are GPCRs coupled to Gi/o proteins, and their activation typically leads to an inhibitory cellular response. By blocking these autoreceptors, buspirone can increase dopamine synthesis and release.

In-Silico Prediction Workflow

The overall process of in-silico toxicity prediction can be visualized as a logical workflow, from data acquisition to the final prediction and assessment.

Discussion and Conclusion

The in-silico analysis presented in this guide suggests that buspirone N-oxide is likely to have a low order of acute toxicity, similar to its parent compound, buspirone. The predicted LD50 in rats is in a range that would classify it as "harmful if swallowed" under the GHS. Furthermore, the predictive models indicate a low probability of hepatotoxicity, carcinogenicity, mutagenicity, and immunotoxicity. The predicted ADMET profile suggests good absorption and permeability, including across the blood-brain barrier.

It is crucial to emphasize that these are predictive data and should be interpreted with caution. The accuracy of in-silico models is dependent on the quality and diversity of the training data and the appropriateness of the algorithm used. Therefore, these predictions should be considered as a preliminary hazard identification step, guiding further experimental investigation rather than replacing it.

The signaling pathways of buspirone highlight its interaction with key neurotransmitter systems. While it is plausible that buspirone N-oxide may interact with the same targets, its affinity and functional activity could differ significantly. Further in-vitro binding and functional assays would be necessary to confirm this.

References

Buspirone N-Oxide: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buspirone, an anxiolytic agent of the azapirone class, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. One such metabolite is buspirone N-oxide. This technical guide provides an in-depth overview of the synthesis and characterization of buspirone N-oxide, a compound of interest for researchers in drug metabolism, pharmacology, and analytical chemistry. The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities, and understanding the properties of these metabolites is crucial for a comprehensive understanding of a drug's pharmacokinetic and pharmacodynamic profile.

Buspirone N-oxide is also considered a potential impurity in the bulk drug substance, arising from oxidative degradation during synthesis or storage.[1] Therefore, robust analytical methods for its detection and characterization are essential for quality control in pharmaceutical manufacturing.

This guide details a facile synthetic route to buspirone N-oxide, summarizes its key characterization data, and provides an overview of the signaling pathways of the parent compound, buspirone.

Synthesis of Buspirone N-Oxide

The synthesis of buspirone N-oxide requires a selective oxidation of the tertiary amine in the piperazine ring without affecting the pyrimidine ring. While common oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can lead to the formation of undesired pyrimidine N-oxides, a more selective method has been developed.

Experimental Protocol: Facile Synthesis using Davis' Reagent

A preferred method for the synthesis of buspirone N-oxide employs a neutral, aprotic oxidizing agent such as a 2-sulfonyloxaziridine, commonly known as Davis' reagent. This approach offers high selectivity for the N-oxidation of the piperazine nitrogen over the pyrimidine nitrogens.

Reaction Scheme:

Figure 1: Synthesis of Buspirone N-Oxide.

Materials:

-

Buspirone

-

Davis' reagent (e.g., 2-benzenesulfonyl-3-phenyloxaziridine)

-

Dichloromethane (CH2Cl2)

Procedure:

-

Dissolve buspirone in dichloromethane.

-

Add a stoichiometric equivalent of Davis' reagent to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the product can be isolated and purified using standard laboratory techniques.

This method has been reported to proceed cleanly, yielding buspirone N-oxide without significant formation of the pyrimidine N-oxide byproduct.

Characterization of Buspirone N-Oxide

The structural elucidation and confirmation of buspirone N-oxide are performed using a combination of spectroscopic and chromatographic techniques. While detailed raw spectra are often proprietary to commercial suppliers, the following tables summarize the expected and reported data. Commercial standards for buspirone N-oxide are available and typically come with a Certificate of Analysis (CoA) detailing this information.[1]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₁H₃₁N₅O₃ |

| Molecular Weight | 401.5 g/mol [2] |

| Appearance | Solid |

| CAS Number | 220747-81-9[2] |

Spectroscopic Data

| Technique | Expected/Reported Data |

| ¹H NMR | Spectra will show characteristic shifts of the protons adjacent to the N-oxide group in the piperazine ring compared to the parent buspirone. A full spectral analysis is required for complete assignment. |

| Mass Spectrometry | [M+H]⁺ m/z: 402.2. Key fragment ions can be observed, which are indicative of the buspirone backbone. A Thermo Fisher Scientific application note identifies buspirone N-oxide and other metabolites using MS/MS.[3] |

| Infrared (IR) | The spectrum will show characteristic absorption bands for the functional groups present, including the N-oxide bond. |

Chromatographic Data

| Technique | Method Details |

| HPLC | A stability-indicating HPLC method for buspirone and its degradation products has been developed. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution. Detection is typically performed using a UV detector. The retention time of buspirone N-oxide will differ from that of buspirone, allowing for their separation and quantification. A specific method for buspirone analysis in rat plasma uses a Kinetex® C8 column with an isocratic mobile phase of acetonitrile and potassium phosphate buffer (pH 6.0) with fluorescence detection. |

Signaling Pathways of Buspirone

Buspirone's anxiolytic effects are primarily attributed to its interaction with serotonergic and dopaminergic pathways. It acts as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors.

Buspirone's Action on the 5-HT1A Receptor

Buspirone's primary mechanism of action is its partial agonism at the 5-HT1A receptor. This interaction leads to a modulation of serotonergic activity.

Figure 2: Buspirone's 5-HT1A Receptor Signaling.

Buspirone's Action on the Dopamine D2 Receptor

Buspirone also exhibits antagonist activity at dopamine D2 receptors, although this is considered a weaker component of its overall pharmacological profile compared to its 5-HT1A activity.

Figure 3: Buspirone's Dopamine D2 Receptor Interaction.

Conclusion

This technical guide provides a concise yet comprehensive overview of the synthesis and characterization of buspirone N-oxide. The use of Davis' reagent offers a selective and efficient method for its preparation. The characterization data, while often proprietary, can be obtained from commercial suppliers of analytical standards. A thorough understanding of buspirone N-oxide is essential for researchers and professionals involved in the development, manufacturing, and analysis of buspirone, as well as for those studying its metabolic fate and pharmacological profile. The provided diagrams of buspirone's primary signaling pathways offer a visual representation of its mechanism of action.

References

An In-depth Technical Guide to the Biotransformation Products of Buspirone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biotransformation of buspirone, an anxiolytic agent. The document details the metabolic pathways, identifies the key enzymes and metabolites involved, and presents quantitative pharmacokinetic data. Furthermore, it outlines the experimental protocols used to elucidate these metabolic processes and visualizes the intricate signaling pathways and experimental workflows.

Introduction

Buspirone is an anxiolytic drug belonging to the azapirone class, utilized for the management of generalized anxiety disorder.[1] Unlike benzodiazepines, it exhibits a unique pharmacological profile, primarily acting as a partial agonist at serotonin 5-HT1A receptors.[2][3] Its therapeutic action is significantly influenced by its extensive first-pass metabolism, leading to the formation of several pharmacologically active and inactive metabolites.[1][4] A thorough understanding of buspirone's biotransformation is crucial for drug development, optimizing therapeutic efficacy, and predicting potential drug-drug interactions.

Metabolic Pathways and Key Enzymes